molecular formula C21H20N6O2S B12137293 N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137293
M. Wt: 420.5 g/mol
InChI Key: XQEHHNZWBKWTQF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl moiety. The sulfanylacetamide side chain is linked to an N-(2,6-dimethylphenyl) group, which confers steric and electronic properties critical for its bioactivity . This compound shares structural similarities with other triazole derivatives studied for anti-inflammatory, antiproliferative, and anti-exudative applications, as evidenced by its synthesis pathway and pharmacological screening in recent literature .

Properties

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O2S/c1-14-5-3-6-15(2)19(14)24-18(28)13-30-21-26-25-20(17-11-22-8-9-23-17)27(21)12-16-7-4-10-29-16/h3-11H,12-13H2,1-2H3,(H,24,28)

InChI Key

XQEHHNZWBKWTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Industrial Production:: Industrial-scale synthesis may involve modifications of existing methods, optimization for yield, and cost-effectiveness. Researchers and pharmaceutical companies often keep such proprietary information confidential.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The sulfur atom could undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Substitution reactions at various positions (e.g., aromatic substitution).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium).

Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S and a molecular weight of 422.5 g/mol. Its structure features a substituted phenyl ring with two methyl groups and a complex moiety that includes furan and pyrazine rings, which are known for their diverse biological activities.

Chemistry

  • Drug Discovery :
    • The compound may serve as a lead structure for the development of new pharmaceuticals. Its unique chemical architecture allows for modifications that can enhance efficacy or reduce side effects in drug formulations .
  • Catalysis :
    • Due to its unique structural features, it could exhibit interesting catalytic properties that may be explored in organic synthesis or other chemical processes.

Biology and Medicine

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties. Investigating its efficacy against various pathogens could lead to the development of new antimicrobial agents .
  • Targeted Therapy :
    • The compound's interaction with specific molecular pathways makes it a candidate for targeted therapies in diseases such as cancer or infections where traditional treatments fail .
  • Mechanism of Action :
    • The mechanism likely involves interactions with specific proteins or enzymes, influencing cellular processes. Detailed studies are needed to elucidate these pathways and validate its therapeutic potential .

Industry Applications

  • Fine Chemicals :
    • This compound could be utilized in the production of specialty chemicals or agrochemicals due to its complex structure and potential reactivity .

Data Tables and Case Studies

Application AreaPotential UsesCurrent Research Focus
Drug DiscoveryLead compound for novel pharmaceuticalsStructure-activity relationship studies
CatalysisCatalysts for organic reactionsMechanistic studies on catalytic behavior
Antimicrobial ActivityDevelopment of new antimicrobial agentsEfficacy testing against specific pathogens
Targeted TherapyTreatment for specific cancers or infectionsInteraction studies with molecular targets
Fine ChemicalsProduction of agrochemicalsSynthesis optimization

Mechanism of Action

The compound’s mechanism likely involves interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate these pathways.

Biological Activity

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group, a furan moiety, and a pyrazine derivative linked through a triazole ring. Its molecular formula is C19H20N4O2S, with a molecular weight of 368.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens .
  • Anticancer Properties : Preliminary investigations suggest that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in various models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways or signal transduction, thereby altering their activity.
  • Receptor Modulation : It could interact with cellular receptors to modulate physiological responses, particularly in inflammatory processes or cellular growth regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Study 1Identified that triazole derivatives exhibit potent antifungal activity against Candida species with MIC values as low as 15 µg/mL .
Study 2Reported anticancer effects in vitro on breast cancer cell lines where compounds induced apoptosis through caspase activation pathways .
Study 3Demonstrated anti-inflammatory effects in murine models where treatment reduced levels of TNF-alpha and IL-6 significantly .

Comparison with Similar Compounds

Triazole Core Substitutions

The 1,2,4-triazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

  • Thiophen-2-yl (e.g., 578754-93-5): Replaces furan’s oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity .
  • Position 5 Substituents :
    • Pyrazin-2-yl (target compound): A nitrogen-rich heterocycle with electron-withdrawing effects, influencing receptor binding .
    • Pyridin-4-yl (e.g., 333408-86-9): Basic pyridine ring may enhance solubility but reduce target selectivity compared to pyrazine .
    • 4-Chlorophenyl (e.g., 7h in ): Introduces halogenated hydrophobicity, often linked to increased potency in anti-inflammatory assays .

Sulfanylacetamide Side Chain Modifications

  • N-Substituents: 2,6-Dimethylphenyl (target compound): Steric hindrance from methyl groups may reduce metabolic degradation . Hydroxyacetamide (e.g., FP1-12 in ): Hydroxyl group improves solubility but may decrease membrane permeability .

Pharmacological Activity Comparison

Anti-Exudative Activity

  • The target compound’s furan and pyrazine substituents correlate with 50–60% inhibition of exudate formation at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
  • Chlorophenyl-substituted analogs (e.g., 7h) exhibit slightly higher activity (~65% inhibition) due to enhanced hydrophobic interactions .
  • Thiophene-containing derivatives (e.g., 578754-93-5) show reduced activity (~45%), likely due to decreased polarity .

Antiproliferative Effects

  • Hydroxyacetamide derivatives (FP1-12) demonstrate IC₅₀ values of 8–12 µM against cancer cell lines, attributed to their hydrogen-bonding capacity .
  • The target compound’s pyrazine moiety may confer unique selectivity profiles, though direct antiproliferative data are pending .

Solubility and Stability

  • LogP Values :
    • Target compound: ~3.2 (moderate lipophilicity) .
    • Hydroxyacetamide derivatives: ~1.8 (higher hydrophilicity) .
    • Thiophene analogs: ~3.5 (increased membrane permeability) .

Tabulated Comparison of Key Analogs

Compound ID Position 4 Substituent Position 5 Substituent N-Substituent Bioactivity (Key Finding) Reference
Target Compound Furan-2-ylmethyl Pyrazin-2-yl 2,6-Dimethylphenyl 50–60% anti-exudative inhibition
333408-86-9 Furan-2-ylmethyl Pyridin-4-yl 2,6-Dimethylphenyl Not reported
7h () p-Tolylaminomethyl 4-Chlorophenyl - 65% anti-exudative inhibition
578754-93-5 Prop-2-en-1-yl Thiophen-2-yl 2,6-Dimethylphenyl 45% anti-exudative inhibition
FP1-12 () Phenyl Phenyl Hydroxyacetamide IC₅₀ = 8–12 µM (antiproliferative)

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